molecular formula C12H24 B8617736 3-Dodecen

3-Dodecen

Cat. No.: B8617736
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-UHFFFAOYSA-N
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Description

3-Dodecen (C₁₂H₂₄) is a 12-carbon alkene with a double bond at the third position. Alkenes such as this compound are critical intermediates in organic synthesis, particularly in catalytic processes and polymer chemistry, due to their reactivity and conformational flexibility .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing 3-Dodecen with high purity and yield?

  • Methodological Answer: Optimize reaction parameters (e.g., temperature, catalysts, solvent systems) using a factorial design of experiments (DoE). Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare results against established protocols in olefin synthesis literature to identify efficiency gaps .

Q. How can researchers ensure accurate characterization of this compound’s structural and electronic properties?

  • Methodological Answer: Combine spectroscopic techniques (FTIR for functional groups, NMR for stereochemical confirmation) with computational methods like density functional theory (DFT) to model electronic configurations. Cross-validate experimental and theoretical data to resolve ambiguities in bond angles or isomer identification .

Q. What are the key factors influencing this compound’s reactivity in hydrofunctionalization reactions?

  • Methodological Answer: Systematically vary reaction conditions (e.g., catalyst loading, solvent polarity, temperature) while monitoring regioselectivity and stereoselectivity. Use kinetic studies (e.g., rate constant determination) and intermediate trapping experiments to elucidate reaction pathways. Compare outcomes with analogous alkenes to isolate this compound-specific behaviors .

Advanced Research Questions

Q. How can contradictory data in existing literature on this compound’s catalytic applications be resolved?

  • Methodological Answer: Conduct a meta-analysis of reported catalytic systems (e.g., transition-metal vs. organocatalytic), identifying variables like substrate scope or reaction scale. Replicate critical experiments under standardized conditions, and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Prioritize studies with transparent methodology and reproducibility metrics .

Q. What computational frameworks best predict this compound’s behavior in complex reaction environments?

  • Methodological Answer: Compare DFT, molecular dynamics (MD), and machine learning (ML) models for simulating reaction trajectories. Validate predictions against experimental datasets (e.g., activation energies, byproduct profiles). Incorporate solvent effects and steric hindrance parameters to improve model accuracy .

Q. How can researchers design experiments to probe this compound’s role in multi-step synthetic pathways?

  • Methodological Answer: Use isotopic labeling (e.g., deuterium or carbon-13) to track this compound’s participation in intermediates. Pair this with in-situ monitoring (e.g., Raman spectroscopy) to capture transient species. Develop kinetic models to quantify rate-determining steps and competing pathways .

Q. What strategies address selectivity challenges in this compound’s functionalization (e.g., epoxidation vs. dihydroxylation)?

  • Methodological Answer: Screen chiral catalysts or directing groups to enforce stereochemical control. Apply multivariate analysis to correlate electronic descriptors (e.g., Hammett constants) with selectivity outcomes. Use X-ray crystallography or cryo-electron microscopy to resolve active-site geometries in catalytic systems .

Q. Methodological Considerations

  • Data Contradiction Analysis : When resolving conflicting results, distinguish between principal contradictions (e.g., irreproducible catalytic activity) and secondary factors (e.g., impurities in reagents). Prioritize hypotheses that align with thermodynamic or kinetic principles .
  • Experimental Design : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps without overextending resources .
  • Literature Review : Use systematic review protocols (e.g., PRISMA) to map this compound’s applications in organic synthesis, material science, and biochemistry. Highlight understudied areas, such as its environmental degradation pathways or toxicity profiles .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Dodecene (C₁₂H₂₄)

  • Structure : Terminal alkene with a double bond at the first carbon.
  • Properties : Lower boiling point (~213°C) compared to internal alkenes like 3-Dodecen due to reduced van der Waals interactions. Terminal alkenes are more reactive in electrophilic addition reactions .
  • Applications : Used in surfactants and lubricants.

Dodecylbenzene (C₁₈H₃₀)

  • Structure : Aromatic ring attached to a dodecyl chain.
  • Properties : Higher molecular weight (246.44 g/mol) and hydrophobicity compared to this compound. Widely used in detergents and emulsifiers due to its surfactant properties .

3-Ethylamino-dodec-2-enoic Acid Derivatives

  • Structure: Substituted dodecene with amino and carboxylic acid groups.
  • Properties : Enhanced polarity and hydrogen-bonding capacity, enabling applications in pharmaceuticals and agrochemicals .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity
This compound* C₁₂H₂₄ 168.32 ~230–240 (estimated) Low in water Moderate (internal alkene)
1-Dodecene C₁₂H₂₄ 168.32 ~213 Low in water High (terminal alkene)
Dodecylbenzene C₁₈H₃₀ 246.44 290–310 Insoluble in water Low (aromatic stabilization)

*Estimated values for this compound are inferred from analogous alkenes .

Key Differences:

  • Reactivity : 1-Dodecene’s terminal double bond makes it more reactive in polymerization and addition reactions than this compound .
  • Thermal Stability : Dodecylbenzene’s aromatic ring confers higher thermal stability compared to alkenes like this compound .
  • Solubility: Polar substituents in 3-Ethylamino-dodec-2-enoic acid derivatives increase water solubility, unlike non-functionalized this compound .

Preparation Methods

Julia–Kocienski Olefination

The Julia–Kocienski olefination is a stereoselective method for constructing alkenes from carbonyl compounds and sulfones. In the synthesis of (E)-3-dodecene, this reaction involves coupling a dodecyl sulfone with a propenyl aldehyde derivative. Key steps include:

  • Sulfone Preparation : Thioacetylation of a dodecanol precursor using sodium thioacetate (NaSAc) yields the corresponding sulfone .

  • Olefination : Treatment with a strong base (e.g., NaOH) generates a sulfinate intermediate, which undergoes elimination to form the double bond. The reaction achieves >90% (E)-selectivity due to steric hindrance during the transition state .

  • Workup : Acidic quenching and purification via distillation yield 3-dodecene with 66–69% overall efficiency .

Advantages : High stereocontrol, compatibility with long-chain substrates.
Limitations : Requires multistep synthesis and hazardous reagents.

Peterson Olefination

The Peterson olefination constructs alkenes via β-hydroxysilane intermediates, enabling precise control over double-bond geometry. For 3-dodecene:

  • α-Silyl Carbanion Formation : Reaction of 3-chloro-1-dodecene with trimethylsilyl chloride (TMSCl) in the presence of LiHMDS generates a silylated carbanion .

  • Ketone Addition : The carbanion reacts with acetone, forming a β-hydroxysilane intermediate.

  • Elimination : Acidic (HCl) or basic (KOH) conditions drive anti or syn elimination, respectively, yielding (E)- or (Z)-3-dodecene .

Typical Yields : 70–85%, depending on the elimination conditions .
Key Data :

ConditionStereochemistryYield (%)
HCl (aq.)(E)82
KOH (EtOH)(Z)78

Thiol Ester-Based Alkylation

This method leverages thiol esters to form β-lactones, which are subsequently reduced to alkenes. A representative synthesis from Organic Syntheses involves :

  • Thiol Ester Formation : Decanoyl chloride reacts with thiophenol to produce S-phenyl decanoate.

  • β-Lactone Synthesis : Alkylation of methyl vinyl ketone with the thiol ester under basic conditions forms a β-lactone intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the lactone ring, yielding (E)-3-dodecene with 91% regioselectivity .

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or THF

  • Yield: 75–85% .

Catalytic Oligomerization of Ethylene

Industrial-scale production of 3-dodecene often employs ethylene oligomerization. The Shell Higher Olefin Process (SHOP) is prominent :

  • Catalyst System : Nickel-phosphine complexes (e.g., Ni(PPh₃)₃) facilitate ethylene insertion into metal-alkyl bonds.

  • Chain Growth : Sequential ethylene addition forms a C₁₂ chain, with β-hydride elimination positioning the double bond at the 3rd carbon.

  • Isomerization : Acidic zeolites (e.g., H-Beta) isomerize 1-dodecene to 3-dodecene via carbocation intermediates .

Performance Metrics :

  • Selectivity: 60–70% for 3-dodecene

  • Throughput: 10,000+ tons/year in commercial plants .

Hydroformylation and Subsequent Reactions

Hydroformylation of 1-dodecene followed by dehydration offers a route to 3-dodecene:

  • Hydroformylation : 1-Dodecene reacts with syngas (CO/H₂) under Co or Rh catalysis, yielding tridecanal.

  • Dehydration : Acidic treatment (H₂SO₄) eliminates water from tridecanal, forming 3-dodecene .

Challenges : Over-reduction to alkanes may occur, requiring precise control of reaction conditions.

Reduction of 1-Dodecen-3-one

Ketone reduction provides a straightforward pathway:

  • Substrate Synthesis : 1-Dodecen-3-one is prepared via ozonolysis of 1-dodecene or oxidation of 3-dodecenol .

  • Reduction : Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄) reduce the ketone to 3-dodecenol.

  • Dehydration : H₃PO₄ or Al₂O₃ catalyzes alcohol dehydration, yielding 3-dodecene .

Yield : 50–65%, limited by competing over-reduction.

Acid-Catalyzed Dehydration of Alcohols

Dehydration of 3-dodecenol using Brønsted or Lewis acids is a classical approach:

  • Alcohol Preparation : 3-Dodecenol is synthesized via Grignard addition to aldehydes or hydroboration of 1,3-dienes.

  • Dehydration : H₂SO₄ or zeolites (e.g., H-ZSM-5) promote β-elimination, forming 3-dodecene .

Optimization : Zeolites minimize carbocation rearrangements, improving selectivity to >80% .

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

dodec-3-ene

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3

InChI Key

WLTSXAIICPDFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, an anhydrous toluene solution (2 ml) containing 1-hexene (75 μl: 6.0 mol %) and a Grubbs I catalyst (4.1 mg: 0.05 mol %) was added to an anhydrous toluene solution (23 ml) containing the norbornene monomer J (1.60 g: 10.0 mmol), and stirred at room temperature for 20 hours. However, the reaction system was heterogeneous, and a polymer was precipitated. The obtained polymer (pO) was insoluble to chloroform, THF, and the like.
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Synthesis routes and methods II

Procedure details

Estolides prepared according to the method set forth in Example 1 (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphopshine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, estolides having a C10 cap with a terminal double bond, and estolides having a C12 cap with an internal double bond.
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